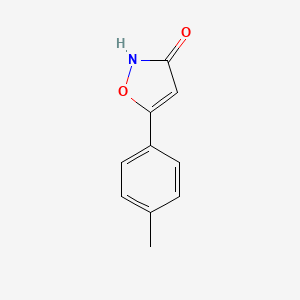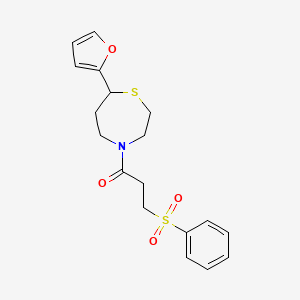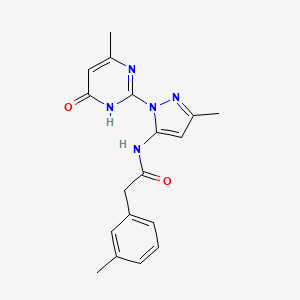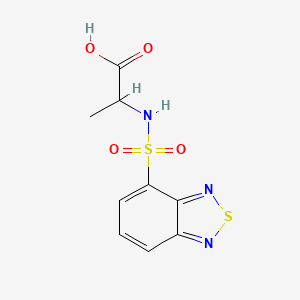![molecular formula C23H23N3O4 B2371607 (4-Benzylpiperazin-1-yl)(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methanone CAS No. 898508-32-2](/img/structure/B2371607.png)
(4-Benzylpiperazin-1-yl)(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(4-Benzylpiperazin-1-yl)(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methanone” is a chemical compound with the molecular formula C23H23N3O4. It’s a complex organic molecule that contains several functional groups, including a benzylpiperazine, a dihydrobenzodioxin, and an isoxazole .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . These studies typically involve the evaluation of the biological activity of the compounds against various targets. For example, compound C14, which is structurally similar to “(4-Benzylpiperazin-1-yl)(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methanone”, showed potent biological activity against B-Raf(V600E) and WM266.4 human melanoma cell line .
Scientific Research Applications
Antimicrobial Activity
(4-Benzylpiperazin-1-yl)(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methanone: and its derivatives have been investigated for their antimicrobial properties. A study synthesized novel compounds in this family and evaluated their antibacterial and antifungal activity. These compounds exhibited significant efficacy against microbial pathogens . Further investigations using molecular docking studies correlated the inhibitory potency of these derivatives with their structural features.
Neuropharmacology
Another avenue of research involves the neuropharmacological evaluation of these compounds. For instance, (4-Benzylpiperazin-1-yl)(3-methoxyquinoxalin-2-yl) methanone (a related derivative) was studied as a 5-HT3 receptor antagonist. Such compounds may have implications in anxiety management and other neurological conditions .
Drug Development
The coumarin scaffold, to which this compound belongs, has been explored extensively for potential drug applications. Coumarins exhibit diverse biological activities, including anticancer, anti-HIV, anticoagulant, antioxidant, and anti-inflammatory effects. While the specific compound may not have been directly studied for all these applications, its structural features make it an interesting candidate for further drug development .
properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c27-23(26-10-8-25(9-11-26)16-17-4-2-1-3-5-17)19-15-21(30-24-19)18-6-7-20-22(14-18)29-13-12-28-20/h1-7,14-15H,8-13,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOYPQSOWVBIPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=NOC(=C3)C4=CC5=C(C=C4)OCCO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N,N-di(propan-2-yl)acetamide](/img/structure/B2371525.png)



![[2-(4-Chloro-phenyl)-thiazolidin-3-yl]-(4-nitro-phenyl)-methanone](/img/structure/B2371531.png)
![[4-(Morpholine-4-carbonyl)phenyl]methanamine hydrochloride](/img/structure/B2371532.png)
![(1S,3As,5aS,5bS,7aS,11aS,11bS,13aS,13bS)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one](/img/no-structure.png)
![N-cyclopropyl-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2371539.png)


![Benzonitrile, 4-[4-[[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-](/img/structure/B2371545.png)
